In-Depth Analysis of Resigratinib's Covalent Binding to the Cys492 Site of FGFR: A Technical Guide
In-Depth Analysis of Resigratinib's Covalent Binding to the Cys492 Site of FGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resigratinib (KIN-3248) is a potent, orally bioavailable, and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor that has demonstrated significant promise in overcoming acquired resistance to previous generations of FGFR-targeted therapies. This technical guide provides a comprehensive analysis of the molecular interactions between Resigratinib and its target, with a specific focus on the covalent bond formation with the conserved cysteine residue at position 492 (Cys492) within the P-loop of the FGFR kinase domain. This interaction is critical for its mechanism of action, leading to the sustained inhibition of FGFR signaling and subsequent anti-tumor effects. This document details the binding affinity, experimental protocols used to characterize this interaction, and the downstream consequences on cellular signaling pathways.
Mechanism of Covalent Inhibition
Resigratinib is designed as a targeted covalent inhibitor. Its chemical structure incorporates a reactive acrylamide warhead that engages in a Michael addition reaction with the sulfhydryl group of the Cys492 residue in the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4. This covalent and irreversible binding locks the kinase in an inactive state, effectively blocking the downstream signaling cascades that drive tumor cell proliferation and survival.[1][2] The irreversible nature of this bond provides a durable pharmacodynamic effect that can persist even after the drug has been cleared from systemic circulation.
Visualizing the Binding Mechanism
Caption: Covalent binding mechanism of Resigratinib to FGFR Cys492.
Quantitative Analysis of Binding Affinity
The potency of Resigratinib has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both wild-type FGFRs and clinically relevant mutant forms that confer resistance to other FGFR inhibitors.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type FGFRs | |||
| FGFR1 | Biochemical | 0.6 - 2.3 | [2] |
| FGFR2 | Biochemical | 0.6 - 2.3 | [2] |
| FGFR3 | Biochemical | 0.6 - 2.3 | [2] |
| FGFR4 | Biochemical | 0.6 - 2.3 | [2] |
| Resistant Mutants | |||
| FGFR2 V565F | Biochemical | <25 | [2] |
| FGFR3 V555M | Biochemical | <25 | [2] |
| FGFR3 N550K | Biochemical | <25 | [2] |
Experimental Protocols
The characterization of Resigratinib's binding to FGFR has been accomplished through a series of key experiments. Detailed methodologies for these assays are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the biochemical IC50 values of Resigratinib against FGFR kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.
Protocol:
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Reagent Preparation:
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Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
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Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
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Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
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Prepare a serial dilution of Resigratinib in DMSO, followed by a dilution in 1X Kinase Buffer A to create a 3X stock.
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Assay Procedure (384-well plate format):
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Add 5 µL of the 3X Resigratinib dilution to the assay wells.
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Add 5 µL of the 3X kinase/antibody mixture to all wells.
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Add 5 µL of the 3X tracer solution to all wells.
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Incubate the plate at room temperature for 60 minutes, protected from light.
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Data Acquisition and Analysis:
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Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (europium) and ~665 nm (Alexa Fluor™ 647).
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Calculate the emission ratio (665 nm / 615 nm).
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Plot the emission ratio against the logarithm of the Resigratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Visualizing the LanthaScreen™ Assay Workflow
Caption: Workflow for the LanthaScreen™ kinase binding assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cellular potency of Resigratinib.
Protocol:
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Cell Seeding:
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Seed cancer cell lines expressing FGFR2 or FGFR3 (e.g., SNU-16, RT112) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of Resigratinib in cell culture medium.
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Replace the existing medium in the wells with the medium containing the various concentrations of Resigratinib.
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Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
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MTT Incubation and Solubilization:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
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Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Data Acquisition and Analysis:
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Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
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Plot the absorbance against the logarithm of the Resigratinib concentration and fit the data to determine the IC50 value for cell viability.
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Confirmation of Covalent Adduct Formation (Mass Spectrometry)
Intact protein mass spectrometry is employed to confirm the covalent binding of Resigratinib to FGFR and to determine the stoichiometry of the interaction.
Protocol:
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Incubation:
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Incubate purified FGFR kinase domain with an excess of Resigratinib in a suitable buffer (e.g., HEPES) at room temperature for a specified time to allow for covalent bond formation. A control sample with the protein and DMSO (vehicle) is prepared in parallel.
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Sample Preparation:
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Remove excess, unbound inhibitor using a desalting column or through buffer exchange.
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Mass Spectrometry Analysis:
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Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).
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The mass spectrometer is operated in a mode suitable for intact protein analysis (e.g., electrospray ionization with a time-of-flight or Orbitrap mass analyzer).
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Data Analysis:
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Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and Resigratinib-treated samples.
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A mass shift in the treated sample corresponding to the molecular weight of Resigratinib confirms the formation of a covalent adduct.
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Impact on Downstream Signaling Pathways
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, and migration. The primary pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.
By covalently binding to Cys492 and locking the kinase in an inactive state, Resigratinib prevents this autophosphorylation, thereby inhibiting the activation of these critical downstream pathways. The suppression of phospho-ERK (p-ERK) in tumor tissues has been observed in in vivo studies with Resigratinib, confirming its mechanism of action.[2]
Visualizing the FGFR Signaling Cascade and Inhibition by Resigratinib
